molecular formula C13H12ClNO3S B10975711 N-(2-chlorophenyl)-3-methoxybenzenesulfonamide

N-(2-chlorophenyl)-3-methoxybenzenesulfonamide

Cat. No.: B10975711
M. Wt: 297.76 g/mol
InChI Key: HKKWJVADTWYKJJ-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-3-METHOXYBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a 2-chlorophenyl and a 3-methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-3-METHOXYBENZENE-1-SULFONAMIDE typically involves the reaction of 2-chloroaniline with 3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-3-METHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

    Oxidation and Reduction: The aromatic rings in the compound can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with bases like sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation can lead to the formation of sulfone derivatives.

Scientific Research Applications

N-(2-CHLOROPHENYL)-3-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Biological Studies: The compound is studied for its potential antimicrobial and anti-inflammatory properties.

    Chemical Biology: It is used in the design of chemical probes to study biological pathways and molecular interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-3-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 2-Chloro-N-(2-chlorophenyl)nicotinamide
  • 2-Chloro-N-((2-chlorophenyl)carbamoyl)benzamide

Uniqueness

N-(2-CHLOROPHENYL)-3-METHOXYBENZENE-1-SULFONAMIDE is unique due to the presence of both the 2-chlorophenyl and 3-methoxy substituents on the benzene ring. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H12ClNO3S

Molecular Weight

297.76 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C13H12ClNO3S/c1-18-10-5-4-6-11(9-10)19(16,17)15-13-8-3-2-7-12(13)14/h2-9,15H,1H3

InChI Key

HKKWJVADTWYKJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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